molecular formula C8H11NOS B1375199 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1342614-44-1

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B1375199
CAS No.: 1342614-44-1
M. Wt: 169.25 g/mol
InChI Key: FLSBSCXHPKJRAN-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one is an organic compound featuring a thiazole ring substituted with an isopropyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromoacetophenone with isopropylamine to form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one exerts its effects is often related to its ability to interact with biological targets such as enzymes or receptors. The thiazole ring can engage in π-π interactions or hydrogen bonding, while the ethanone moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-[2-(Methylthio)-1,3-thiazol-4-yl]ethan-1-one: Similar structure but with a methylthio group instead of an isopropyl group.

    1-[2-(Phenyl)-1,3-thiazol-4-yl]ethan-1-one: Contains a phenyl group, offering different electronic and steric properties.

    1-[2-(Ethyl)-1,3-thiazol-4-yl]ethan-1-one: Features an ethyl group, providing a comparison in terms of chain length and bulkiness.

Uniqueness: 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBSCXHPKJRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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